Cas no 343851-34-3 (1-Methyl-3-nonylimidazolium bromide)

1-メチル-3-ノニルイミダゾリウムブロミドは、イオン液体の一種であり、非揮発性や高い熱安定性、優れた電気化学的特性を有する。特に、高いイオン伝導性と広い電位窓を備えており、リチウムイオン電池やキャパシタなどのエネルギー貯蔵デバイスにおける電解質として有用である。また、有機合成における溶媒や触媒としても利用可能で、従来の有機溶媒に比べて環境負荷が低いことが特徴。その化学的安定性から、高温条件下での反応や長期使用にも適している。

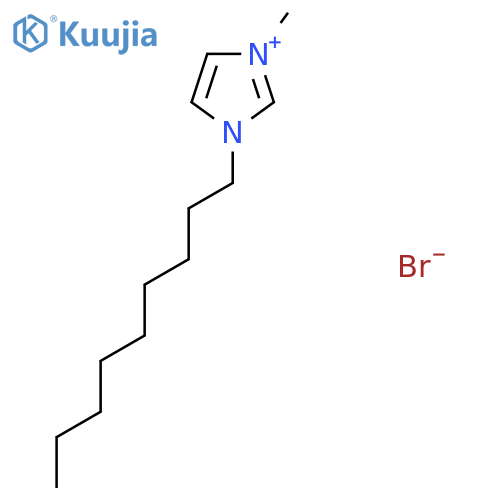

343851-34-3 structure

商品名:1-Methyl-3-nonylimidazolium bromide

1-Methyl-3-nonylimidazolium bromide 化学的及び物理的性質

名前と識別子

-

- 343851-34-3

- 1-Methyl-3-nonylimidazolium bromide

- 1-nonyl-3-methyl-imidazolium bromide

- SCHEMBL5087802

- MFCD19382535

-

- インチ: 1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1

- InChIKey: PNDVRZACZRXZDZ-UHFFFAOYSA-M

- ほほえんだ: [Br-].N1(C=C[N+](C)=C1)CCCCCCCCC

計算された属性

- せいみつぶんしりょう: 288.12011g/mol

- どういたいしつりょう: 288.12011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 8

- 複雑さ: 148

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 8.8Ų

1-Methyl-3-nonylimidazolium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357307-25g |

1-Methyl-3-nonylimidazolium bromide, 99%; . |

343851-34-3 | 99% | 25g |

€386.10 | 2025-02-19 | |

| abcr | AB357307-250g |

1-Methyl-3-nonylimidazolium bromide, 99%; . |

343851-34-3 | 99% | 250g |

€1564.90 | 2025-02-19 | |

| abcr | AB357307-50 g |

1-Methyl-3-nonylimidazolium bromide; 99% |

343851-34-3 | 50g |

€344.40 | 2022-08-31 | ||

| abcr | AB357307-100g |

1-Methyl-3-nonylimidazolium bromide, 99%; . |

343851-34-3 | 99% | 100g |

€796.40 | 2025-02-19 | |

| abcr | AB357307-25 g |

1-Methyl-3-nonylimidazolium bromide; 99% |

343851-34-3 | 25g |

€257.60 | 2022-08-31 | ||

| abcr | AB357307-100 g |

1-Methyl-3-nonylimidazolium bromide; 99% |

343851-34-3 | 100 g |

€796.40 | 2023-07-19 |

1-Methyl-3-nonylimidazolium bromide 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

343851-34-3 (1-Methyl-3-nonylimidazolium bromide) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343851-34-3)1-Methyl-3-nonylimidazolium bromide

清らかである:99%/99%/99%

はかる:25g/100g/250g

価格 ($):229.0/472.0/927.0